![molecular formula C13H17F3N2O B2780155 4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline CAS No. 1921246-82-3](/img/structure/B2780155.png)

4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

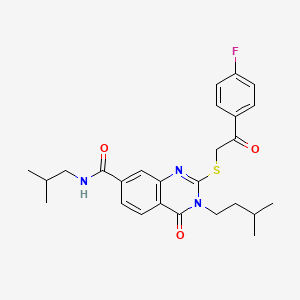

“4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 1921246-82-3 . It has a molecular weight of 274.29 . The compound is also known as DTAF and is a highly sensitive fluorophore that has wide applications in various scientific research.

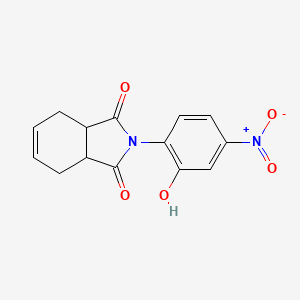

Molecular Structure Analysis

The IUPAC name of the compound is 4-((2R,6S)-2,6-dimethylmorpholino)-3-(trifluoromethyl)aniline . The InChI code is 1S/C13H17F3N2O/c1-8-6-18(7-9(2)19-8)12-4-3-10(17)5-11(12)13(14,15)16/h3-5,8-9H,6-7,17H2,1-2H3/t8-,9+ .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like solubility, boiling point, etc., are not mentioned in the search results.Scientific Research Applications

Fluorescence-Based Thermometry

The unique properties of certain fluorescent compounds, such as N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, have been utilized in developing ratiometric fluorescent thermometers. These thermometers exploit twisted intramolecular charge transfer (TICT) emissions, which intensify with temperature increases. This phenomenon enables the precise ratiometric detection of temperature changes in scientific studies, highlighting the potential for morpholine derivatives in temperature-sensitive applications (Chemical communications, 2014).

Electroluminescence and Material Science

In material science, morpholine and aniline derivatives have been synthesized and characterized for their unique electroluminescent properties. Compounds such as 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline have been shown to emit intense fluorescence and form stable amorphous glasses, which are highly desirable for organic electroluminescent (EL) devices. These materials enable multicolor light emission, including white, and serve as excellent host materials for emissive dopants, facilitating color tuning and enhanced device performance (Chemistry of Materials, 2003).

Organic Synthesis and Catalysis

Morpholine and aniline derivatives have been explored for their roles in organic synthesis and catalysis. For example, the synthesis of phosphine-amido hafnium and zirconium complexes utilizing aniline derivatives has been reported. These complexes are significant for olefin polymerization, demonstrating the versatility of morpholine and aniline derivatives in catalyzing polymer formation and manipulation. This research contributes to the development of novel catalytic processes and materials in the field of polymer chemistry (Organometallics, 2013).

Pharmaceutical Research

In pharmaceutical research, compounds related to 4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline have been studied for their potential as kinase inhibitors, demonstrating significant activity against Src kinase. This research indicates the potential of these compounds in developing treatments for diseases where Src kinase is implicated, showcasing the importance of morpholine and aniline derivatives in medicinal chemistry and drug development (Journal of medicinal chemistry, 2001).

Corrosion Inhibition

The use of aniline derivatives as corrosion inhibitors has been investigated, showing that compounds like N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline can significantly inhibit corrosion in metal substrates. This application is crucial for protecting industrial equipment and infrastructure from corrosion, demonstrating the practical importance of these compounds in industrial maintenance and longevity (Corrosion Science, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name |

4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O/c1-8-6-18(7-9(2)19-8)12-4-3-10(17)5-11(12)13(14,15)16/h3-5,8-9H,6-7,17H2,1-2H3/t8-,9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAJFFBDOUYWMS-DTORHVGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2780072.png)

![methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2780073.png)

![N-(2,6-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2780077.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2780079.png)

![2-[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B2780083.png)

![N-[[5-butylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2780085.png)

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2780089.png)